4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-7-5-9(6-8-10)13(19)17-12-4-2-1-3-11(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOZIGFGXCUJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide and Its Derivatives
Strategies for the Preparation of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
The preparation of this compound can be achieved through several strategic synthetic pathways. These methods primarily involve the formation of the core benzamide (B126) structure followed by the introduction or modification of the hydrazinecarbonyl moiety.
Nucleophilic Attack and Ring-Opening Reactions in Benzoxazinone (B8607429) Synthesis Pathways
One elegant approach to the synthesis of this compound involves the ring-opening of a benzoxazinone precursor. This method leverages the reactivity of the heterocyclic ring toward nucleophiles. The synthesis commences with the preparation of a 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then subjected to a nucleophilic attack by hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to the cleavage of the ester bond and subsequent ring-opening. This reaction directly yields this compound in a high-yielding and often clean transformation. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dioxane at reflux temperatures.
Multi-Step Synthetic Routes via Methyl-2-benzamidobenzoate Intermediates
A versatile and widely applicable method for the synthesis of this compound proceeds through a multi-step sequence starting from readily available precursors such as methyl anthranilate (methyl 2-aminobenzoate). The initial step involves the acylation of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to afford methyl 2-(4-chlorobenzamido)benzoate. This intermediate serves as a crucial building block for the final product.
The subsequent and final step is the hydrazinolysis of the methyl ester group. The methyl 2-(4-chlorobenzamido)benzoate is treated with an excess of hydrazine hydrate in a suitable solvent, typically ethanol or methanol. The reaction is usually heated under reflux for several hours to ensure complete conversion. The hydrazine attacks the electrophilic carbonyl of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired this compound. This two-step process allows for the modular construction of the target molecule and can be adapted for the synthesis of a wide range of related derivatives.
Reactant and Reagent Considerations in Synthetic Protocols
The successful synthesis of this compound is contingent upon the appropriate selection of reactants, reagents, and reaction conditions. In the multi-step synthesis via the methyl-2-benzamidobenzoate intermediate, the purity of the starting materials, namely methyl anthranilate and 4-chlorobenzoyl chloride, is paramount to achieving a high yield of the desired product. The choice of base in the initial acylation step is also critical; tertiary amines like triethylamine are commonly used to scavenge the hydrochloric acid byproduct.
For the hydrazinolysis step, the use of an excess of hydrazine hydrate is recommended to drive the reaction to completion. The choice of solvent is typically a lower alcohol, which facilitates the dissolution of the reactants and allows for heating to an appropriate temperature. In the ring-opening synthesis from the benzoxazinone precursor, the quality of the hydrazine hydrate and the selection of a suitable solvent are key factors influencing the reaction's efficiency.
| Reactant/Reagent | Role in Synthesis |
| Methyl Anthranilate | Starting material for the multi-step synthesis, providing the 2-aminobenzoate (B8764639) backbone. |
| 4-Chlorobenzoyl Chloride | Acylating agent that introduces the 4-chlorobenzoyl moiety. |
| Triethylamine/Pyridine | Base used to neutralize the HCl produced during the acylation reaction. |
| Hydrazine Hydrate | Nucleophile for the conversion of the methyl ester to the hydrazide and for the ring-opening of the benzoxazinone. |
| 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | Intermediate in the ring-opening synthesis pathway. |
| Ethanol/Methanol | Common solvents for both acylation and hydrazinolysis reactions. |
Synthesis of Novel Hydrazone Derivatives Utilizing this compound as a Key Intermediate
The presence of the reactive hydrazinecarbonyl moiety makes this compound a valuable intermediate for the synthesis of a diverse array of hydrazone derivatives. These derivatives are of interest due to their potential biological activities.
Condensation Reactions with Aromatic Aldehydes for Hydrazone Formation
The most common method for the derivatization of this compound is through condensation reactions with various aromatic aldehydes. In this reaction, the nucleophilic nitrogen of the hydrazinecarbonyl group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, characteristic of a hydrazone.
The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, which can also act as a catalyst. A few drops of a stronger acid, like glacial acetic acid, are often added to facilitate the reaction. The reaction mixture is usually heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the specific aldehyde used. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the hydrazone product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
A variety of substituted aromatic aldehydes can be employed in this reaction, allowing for the generation of a library of novel hydrazone derivatives with diverse electronic and steric properties.
General Procedures for the Derivatization of the Hydrazinecarbonyl Moiety
Beyond the formation of simple hydrazones, the hydrazinecarbonyl moiety of this compound can be further derivatized to generate more complex heterocyclic systems. For instance, the newly formed hydrazones can undergo subsequent cyclization reactions.
A general procedure for such derivatization involves the initial formation of the hydrazone as described above. The isolated hydrazone can then be treated with a suitable reagent to induce cyclization. For example, reaction with chloroacetyl chloride in the presence of a base can lead to the formation of azetidin-2-one (B1220530) derivatives. Similarly, reaction with thioglycolic acid can yield thiazolidin-4-one derivatives. These reactions significantly expand the chemical space accessible from this compound and provide opportunities for the development of novel compounds with potential applications in various fields of chemistry.
| Derivative Type | Reagents for Derivatization |
| Hydrazones | Aromatic Aldehydes, Ethanol/Acetic Acid |
| Azetidin-2-ones | Chloroacetyl Chloride, Base |
| Thiazolidin-4-ones | Thioglycolic Acid |
Preparation of Specific Classes of N-Acylhydrazones and Schiff Bases
The synthesis of N-acylhydrazones and Schiff bases from this compound is a straightforward and common derivatization strategy. The reaction involves the condensation of the primary amine of the hydrazine moiety with the carbonyl group of various aldehydes and ketones. nih.govnih.gov This reaction is typically performed in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of a mineral or organic acid, like glacial acetic acid, to facilitate the dehydration step. researchgate.net
The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-N=CH-) of the resulting N-acylhydrazone or Schiff base. nih.gov
A specific example of this transformation is the reaction of this compound with 2-hydroxybenzaldehyde (salicylaldehyde). This reaction yields 4-chloro-N-(2-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide, a well-defined Schiff base derivative. chemspider.com The synthesis of analogous compounds is well-documented, often resulting in high yields of crystalline products. nih.govresearchgate.net
The reaction conditions are generally mild, involving refluxing the equimolar amounts of the hydrazide and the respective aldehyde in ethanol for a few hours. The resulting product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov
The following table summarizes the preparation of representative N-acylhydrazone and Schiff base derivatives from this compound and various aromatic aldehydes.
| Reactant 1 | Aromatic Aldehyde | Product | Typical Reaction Conditions |
|---|---|---|---|
| This compound | 2-Hydroxybenzaldehyde | 4-chloro-N-(2-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide | Ethanol, reflux, catalytic acid |
| This compound | Benzaldehyde | N'-benzylidene-2-(4-chlorobenzamido)benzohydrazide | Ethanol, reflux, catalytic acid |
| This compound | 4-Nitrobenzaldehyde | 2-(4-chlorobenzamido)-N'-(4-nitrobenzylidene)benzohydrazide | Ethanol, reflux, catalytic acid |
| This compound | 4-Methoxybenzaldehyde | 2-(4-chlorobenzamido)-N'-(4-methoxybenzylidene)benzohydrazide | Ethanol, reflux, catalytic acid |
Reaction with Substituted Benzoyl Chlorides to Form Novel Analogues
The terminal hydrazine group of this compound can also undergo acylation reactions. The reaction with substituted benzoyl chlorides is a key method for synthesizing novel N,N'-diacylhydrazine analogues. In this reaction, the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
This type of reaction is an example of electrophilic substitution at the nitrogen atom. Typically, the reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. The use of a base drives the reaction to completion.
The general procedure involves dissolving this compound in a suitable inert solvent (e.g., chloroform, dichloromethane, or dioxane) and then adding the substituted benzoyl chloride, often dropwise, at a controlled temperature. The reaction with highly reactive acyl chlorides may require cooling to prevent side reactions.
The resulting products are N-acyl derivatives where the second acyl group is attached to the terminal nitrogen of the original hydrazide. This synthetic route allows for the introduction of a wide variety of substituted phenyl rings, enabling the fine-tuning of the molecule's steric and electronic properties. For instance, reacting the parent compound with 4-nitrobenzoyl chloride would yield N-[2-(4-chlorobenzamido)phenyl]-N'-(4-nitrobenzoyl)hydrazine-1-carboxamide.
The table below outlines the synthesis of novel analogues through the reaction with various substituted benzoyl chlorides.
| Reactant 1 | Substituted Benzoyl Chloride | Product Name | Reaction Type |
|---|---|---|---|
| This compound | Benzoyl chloride | N'-benzoyl-2-(4-chlorobenzamido)benzohydrazide | Acylation |
| This compound | 4-Nitrobenzoyl chloride | 2-(4-chlorobenzamido)-N'-(4-nitrobenzoyl)benzohydrazide | Acylation |
| This compound | 4-Methylbenzoyl chloride | 2-(4-chlorobenzamido)-N'-(4-methylbenzoyl)benzohydrazide | Acylation |
| This compound | 2-Chlorobenzoyl chloride | 2-(4-chlorobenzamido)-N'-(2-chlorobenzoyl)benzohydrazide | Acylation |
Advanced Characterization Techniques for Structural Elucidation of 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide and Derivatives
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into different aspects of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H-NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C-NMR reveals the types of carbon atoms present.
In derivatives like 4-chloro-N-phenylbenzamide, the aromatic protons of the two benzene (B151609) rings typically appear as multiplets in the downfield region of the ¹H-NMR spectrum. rsc.org For the 4-chlorobenzoyl moiety, two doublets corresponding to the protons ortho and meta to the carbonyl group are expected. The proton on the amide nitrogen (-NH-) typically appears as a broad singlet.
The ¹³C-NMR spectrum of related compounds such as 4-chloro-N,N-diphenylbenzamide shows distinct signals for each carbon environment. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a high chemical shift (e.g., ~169 ppm). Carbons attached to electronegative atoms like chlorine and nitrogen also show significant downfield shifts. For 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide, additional signals corresponding to the hydrazinecarbonyl group (-NH-NH-C=O) and the uniquely substituted second aromatic ring would be present, providing key structural information.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for Benzamide (B126) Derivatives Data is based on analogous structures; actual shifts for the title compound may vary.
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Amide Carbonyl (C=O) | - | ~165 - 170 |
| Hydrazide Carbonyl (C=O) | - | ~160 - 165 |
| Aromatic C-Cl | - | ~136 |
| Aromatic C-N | - | ~143 |
| Aromatic CH | ~7.0 - 8.0 | ~115 - 135 |
| Amide NH | ~8.0 - 10.0 (broad s) | - |
| Hydrazine (B178648) NH, NH₂ | Variable (broad s) | - |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of a 4-chloro-benzamide derivative provides clear evidence for its key structural features. niscpr.res.in A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1650-1690 cm⁻¹. niscpr.res.in For this compound, two distinct C=O stretching bands would be anticipated, one for the amide and one for the hydrazide moiety. The N-H stretching vibrations of the amide and hydrazine groups would appear as bands in the 3100-3400 cm⁻¹ region. Other characteristic peaks include aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching vibrations around 1590 cm⁻¹, C-N stretching near 1344 cm⁻¹, and the C-Cl stretching vibration at approximately 700 cm⁻¹. niscpr.res.in
Table 2: Key FT-IR Vibrational Frequencies for 4-chloro-benzamide Derivatives Data is based on analogous structures; actual frequencies for the title compound may vary.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching (Amide & Hydrazine) | 3100 - 3400 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O Stretching (Amide) | 1650 - 1690 | Strong |
| Carbonyl C=O Stretching (Hydrazide) | 1630 - 1670 | Strong |
| Aromatic C=C Ring Stretching | 1580 - 1600 | Medium |
| C-N Stretching | 1250 - 1350 | Medium |
| C-Cl Stretching | 670 - 700 | Strong |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly useful for polar, medium-to-large molecules.
For a compound like 4-chloro-N,N-diphenylbenzamide, the mass spectrum shows molecular ion peaks that confirm the proposed structure. niscpr.res.in A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks (M⁺ and M+2) will be observed in an approximate 3:1 ratio of intensity, which is a definitive indicator of the presence of a single chlorine atom in the molecule. chemicalbook.com ESI-MS analysis of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺, with its corresponding isotopic peak, confirming the molecular formula.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of 4-chloro-benzamide derivatives typically displays absorption bands corresponding to π →π* and n→π* electronic transitions. For instance, 4-chloro-N,N-diphenylbenzamide exhibits transitions around 275 nm and 310 nm. These absorptions are attributed to the electronic transitions within the conjugated system formed by the benzene rings and the amide carbonyl group. researchgate.net The presence of multiple chromophores (the 4-chlorobenzoyl group and the substituted phenyl ring) in this compound would result in a characteristic UV-Vis spectrum, with the position and intensity of the absorption maxima providing insight into the extent of electronic conjugation within the molecule.
Crystallographic Studies
While spectroscopic methods provide crucial data on connectivity and functional groups, crystallographic studies offer an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed, providing exact bond lengths, bond angles, and torsional angles. nih.govnih.gov
Studies on related structures, such as 4-chloro-N-phenylbenzamide, reveal important structural details. nih.gov For example, the dihedral angle between the two aromatic rings is a key parameter, which was found to be 59.6° in this derivative. nih.gov A crucial aspect revealed by SC-XRD is the nature of intermolecular interactions that stabilize the crystal lattice. In amide-containing structures, hydrogen bonding is a dominant feature. Molecules of 4-chloro-N-phenylbenzamide are linked into infinite chains by N—H···O hydrogen bonds. nih.gov For this compound, the presence of multiple hydrogen bond donors (the amide N-H and the hydrazine -NHNH₂) and acceptors (the two carbonyl oxygens) would be expected to lead to a complex and robust network of intermolecular and potentially intramolecular hydrogen bonds, which would be definitively mapped by SC-XRD.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a 4-chloro-benzamide Derivative (4-chloro-N-phenylbenzamide) This data serves as an example of the parameters obtained from SC-XRD analysis. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.67 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3934 (3) |
| b (Å) | 7.7679 (5) |
| c (Å) | 13.7831 (8) |
| α (°) | 105.887 (5) |
| β (°) | 100.849 (4) |
| γ (°) | 90.023 (4) |
| Volume (ų) | 544.64 (5) |
| Z (molecules/unit cell) | 2 |
| Key Feature | Molecules linked by N—H···O hydrogen bonds into chains. |
Conformational Analysis and Inter-ring Dihedral Angles in Crystalline Structures
One such informative analogue is N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide, which shares the core benzamide and phenylhydrazide framework. A study of a polymorph of this compound revealed specific inter-ring dihedral angles that dictate its molecular shape. nih.gov The conformation is described as "extended" and is significantly influenced by intramolecular hydrogen bonds. nih.gov
The dihedral angle between the central phenyl ring and the terminal phenyl ring of the benzamide group has been determined to be 44.43 (7)°. nih.gov A smaller dihedral angle of 21.99 (8)° is observed between the central phenyl ring and the hydroxyphenyl ring of the benzylidene portion. nih.gov These values indicate a notable twist between the aromatic rings, preventing the molecule from adopting a fully planar conformation. This non-planarity is a common feature in such multi-ring systems, arising from a balance of steric hindrance and the electronic effects of substituents and intramolecular interactions.
The table below summarizes the key dihedral angles found in the crystalline structure of the N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide derivative, which serves as a valuable model for understanding the conformational behavior of this class of compounds.
| Interacting Rings/Groups | Dihedral Angle (°) | Reference |
| Central Phenyl Ring and Benzamide Phenyl Ring | 44.43 (7) | nih.gov |
| Central Phenyl Ring and Hydroxyphenyl Ring | 21.99 (8) | nih.gov |
These detailed structural findings for derivatives underscore the importance of advanced characterization techniques in understanding the subtle conformational features that can influence the physicochemical and biological properties of these molecules. The observed non-planar arrangement, governed by specific dihedral angles, is a crucial piece of structural information.
Computational and Theoretical Investigations of 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide and Its Analogues
Quantum Chemical Approaches
Quantum chemical methods are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These calculations offer a detailed view of geometric parameters, molecular orbitals, and reactivity indices.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) has been widely employed to determine the most stable conformation (geometric optimization) and to understand the electronic properties of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide and related compounds. Using basis sets such as B3LYP/6-31G(d,p), researchers can accurately predict molecular geometries.
Optimized structures reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, in a related compound, 4-chloro-N,N-diphenylbenzamide, the C-Cl bond length was calculated to be 1.757 Å, which shows good agreement with experimental X-ray crystallography data (1.741 Å). The carbon-carbon and carbon-hydrogen bond distances in the aromatic rings are typically found within the ranges of 1.393–1.505 Å and 1.083–1.085 Å, respectively. These geometric parameters are crucial for understanding how the molecule will interact with biological targets.
Table 1: Selected Optimized Geometric Parameters for a 4-chloro-benzamide Analogue
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.757 Å |
| Bond Length | C-C (ring) | 1.393-1.505 Å |
Note: Data presented is for the analogue 4-chloro-N,N-diphenylbenzamide as a representative example.
Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Gaps and Molecular Orbital Contributions
Frontier Molecular Orbital (FMO) theory is critical for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For benzamide (B126) derivatives, these calculations help in understanding their potential to engage in charge-transfer interactions, which is often a key mechanism in their biological activity. Studies on analogous structures show that substitutions on the phenyl rings can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the compound.
Calculation of Global Reactivity Parameters
From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to further quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.
Polarizability: The ease with which the electron cloud can be distorted by an external electric field.
These parameters are invaluable for comparing the reactivity of different analogues and for developing quantitative structure-activity relationships (QSAR).
Table 2: Representative Global Reactivity Parameters
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity | A ≈ -ELUMO | Electron-accepting ability |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measure of stability/reactivity |
Molecular Modeling and Simulation Studies
Molecular modeling techniques are used to simulate the interaction of this compound with biological macromolecules, predicting its potential as a drug candidate.
Molecular Docking Simulations to Predict Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the binding mode of drug candidates. For benzamide derivatives, docking studies have been performed against various targets, including bacterial enzymes and cancer-related proteins.
For example, in studies on similar compounds, docking simulations have been used to estimate the binding energy against bacterial receptors like dihydropteroate (B1496061) synthase (DHPS). nih.gov The results of these simulations are often expressed as a binding affinity or docking score (in kcal/mol), with a more negative value indicating a stronger interaction. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, which are crucial for its inhibitory activity. For instance, docking of a 1,3,4-thiadiazole (B1197879) derivative containing a dichlorobenzamide moiety against dihydrofolate reductase (DHFR) revealed a binding affinity of -9.0 kcal/mol, indicating strong potential inhibitory activity. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand and protein over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.
These simulations can validate the results of docking studies and provide a more detailed understanding of the binding energetics. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand in the binding pocket and the flexibility of the protein residues. Such studies are crucial for confirming that the predicted binding mode is stable and for refining the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. For this compound and its analogues, QSAR studies are instrumental in understanding the structural requirements for their biological effects.
The foundation of a QSAR study lies in the development of a statistically robust model that correlates molecular descriptors with observed biological activities. This process involves a series of steps, beginning with the selection of a dataset of molecules with known activities. For analogues of this compound, this would typically involve a series of derivatives where specific parts of the molecule are systematically varied.
Once the dataset is established, a wide array of molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices and shape indices. nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule, including charge distribution and dipole moment.
Hydrophobic descriptors: These relate to the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
With the descriptors calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that relates the descriptors to the biological activity. sphinxsai.comijpsr.com For instance, a QSAR study on a series of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 inhibitors utilized both Genetic Function Approximation (GFA) and Partial Least Squares (PLS) methods to develop their models. sphinxsai.com
A crucial aspect of model development is validation, which ensures the model's predictive power. This is often achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in its creation. sphinxsai.com The statistical quality of the model is assessed by parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures its predictive capability. nih.govunair.ac.id
For a series of benzylidene hydrazine (B178648) benzamides, which are structurally related to the titular compound, a QSAR equation was developed to predict their anticancer activity against the human lung cancer cell line A459. The resulting model is as follows:
pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) unair.ac.id
This equation demonstrates how different descriptors (Log S, rerank, and MR) are weighted to predict the biological activity (pIC50). The statistical parameters for this model were n = 11, r = 0.921, r² = 0.849, and q² = 0.61, indicating a strong correlation and predictive ability. unair.ac.id
Below is an interactive data table showcasing typical statistical parameters used to evaluate QSAR models for benzamide derivatives.
| Statistical Parameter | Symbol | Typical Value Range | Interpretation |
| Correlation Coefficient | r² | 0.6 - 1.0 | Indicates the goodness of fit of the model to the training set data. |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the predictive power of the model for the test set data. |
| Fischer's test value | F | High values are desirable | Indicates the statistical significance of the model. |
| Number of compounds | n | Varies | The total number of compounds in the dataset. |
A significant outcome of QSAR analysis is the identification of the most influential molecular descriptors that govern the biological activity of a series of compounds. This provides valuable insights into the mechanism of action and guides the design of more potent analogues.
For benzamide derivatives, several key descriptors have been identified across various studies:
Hydrophobicity: The hydrophobic character of a molecule is frequently a key determinant of its biological activity, as it influences its ability to cross cell membranes and interact with target proteins. In a 3D-QSAR study of aminophenyl benzamide derivatives as histone deacetylase inhibitors, hydrophobic character was identified as a crucial factor for their inhibitory activity. nih.gov The inclusion of hydrophobic substituents was suggested to enhance their potency. nih.gov
Electronic Properties: Electron-withdrawing groups were found to have a negative influence on the HDAC inhibitory potency of aminophenyl benzamide derivatives. nih.gov Conversely, hydrogen bond donating groups positively contributed to the activity. nih.gov This highlights the importance of the electronic landscape of the molecule in its interaction with the biological target.
Molar Refractivity and Solubility: In the QSAR model for benzylidene hydrazine benzamides, Molar Refractivity (MR) and the logarithm of solubility (Log S) were identified as important descriptors. unair.ac.id Molar refractivity is related to the volume of the molecule and its polarizability, suggesting that both size and electronic distribution are important for activity.
The following table summarizes key chemical descriptors and their influence on the activity profile of benzamide analogues based on various QSAR studies.
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Example Study |
| Topological | Molecular Connectivity Indices (²χv, ²χ) | Correlates with antimicrobial activity. nih.gov | Antimicrobial Substituted Benzamides |
| Topological | Kier's Shape Index (κα1) | Influences antimicrobial activity profile. nih.gov | Antimicrobial Substituted Benzamides |
| Hydrophobic | Hydrophobic Character | Crucial for HDAC inhibitory activity; inclusion of hydrophobic substituents enhances potency. nih.gov | Aminophenyl Benzamide HDAC Inhibitors |
| Electronic | Hydrogen Bond Donating Groups | Positively contributes to HDAC inhibition. nih.gov | Aminophenyl Benzamide HDAC Inhibitors |
| Electronic | Electron Withdrawing Groups | Negatively influences HDAC inhibitory potency. nih.gov | Aminophenyl Benzamide HDAC Inhibitors |
| Physicochemical | Molar Refractivity (MR) | Positively correlated with anticancer activity. unair.ac.id | Benzylidene Hydrazine Benzamides |
| Physicochemical | Logarithm of Solubility (Log S) | Positively correlated with anticancer activity. unair.ac.id | Benzylidene Hydrazine Benzamides |
By understanding which descriptors are most influential, medicinal chemists can strategically modify the structure of this compound to enhance its desired biological properties. For example, if hydrophobicity is found to be a key factor, modifications could be made to the benzamide ring or the phenylhydrazine (B124118) moiety to increase or decrease lipophilicity.
Structure Activity Relationship Sar Studies of 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide Derivatives
Impact of Substituent Modifications on Molecular Interactions
The biological profile of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide can be finely tuned by altering the substituents on its aromatic rings and modifying its core hydrazone moiety. These changes directly influence how the molecule recognizes and binds to its biological targets.
Influence of Aromatic Substituents on Specific Biological Target Engagement
The nature and position of substituents on the aromatic rings of this compound derivatives play a critical role in their engagement with specific biological targets. The 4-chloro substitution on the benzamide (B126) ring is a common feature in many biologically active compounds, often contributing to enhanced binding affinity.
A study by Iqbal et al. on a series of 2-(benzamido) benzohydrazide (B10538) derivatives, which share a core structure with the compound of interest (lacking the 4-chloro substituent), provides valuable insights into the impact of aromatic substituents on the hydrazone part of the molecule. rsc.orgnih.govresearchgate.netrsc.org Their investigation into the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, revealed that the electronic properties and position of substituents on the benzaldehyde-derived portion of the hydrazone significantly influence inhibitory activity. rsc.orgnih.govresearchgate.netrsc.org
For instance, derivatives bearing electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the phenyl ring of the hydrazone demonstrated potent enzyme inhibition. The position of these substituents was also found to be crucial. Generally, substituents at the ortho and para positions of the phenyl ring resulted in greater activity compared to those at the meta position. This suggests that the electronic landscape and steric profile of this aromatic ring are key determinants for effective interaction with the active sites of these enzymes.
Interactive Table: Effect of Aromatic Substituents on Cholinesterase Inhibition rsc.orgnih.govresearchgate.net
| Compound | Substituent on Benzaldehyde Ring | AChE IC50 (µM) | BChE IC50 (µM) |
| 1 | 4-OH | 0.09 ± 0.05 | 0.14 ± 0.05 |
| 2 | 2-OH | 0.11 ± 0.03 | 0.10 ± 0.06 |
| 3 | 4-OCH3 | 0.12 ± 0.09 | - |
| 4 | 2,4-diOH | - | 0.12 ± 0.09 |
| 5 | 4-Cl | 0.22 ± 0.07 | 0.25 ± 0.02 |
| 6 | 4-NO2 | 0.34 ± 0.01 | 0.38 ± 0.08 |
The data indicates that electron-donating groups like hydroxyl and methoxy enhance inhibitory activity against both AChE and BChE. In contrast, electron-withdrawing groups such as chloro and nitro generally lead to a decrease in potency. This highlights the importance of the electronic environment of the aromatic ring in modulating the biological activity of these compounds. The number of aromatic rings can also impact developability, with more than three aromatic rings potentially correlating with poorer compound properties. nih.gov
Role of the Hydrazone Moiety in Molecular Recognition and Binding Affinity
The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophoric element in this class of compounds, playing a pivotal role in molecular recognition and binding affinity. nih.govnih.gov This moiety is not merely a passive linker but an active participant in the interaction with biological targets. The N-acylhydrazone group is recognized as a privileged structure in medicinal chemistry due to its versatile binding capabilities. nih.gov
The hydrazone linker possesses both hydrogen bond donor (the N-H group) and hydrogen bond acceptor (the C=O and C=N groups) functionalities. nih.gov This allows it to form multiple hydrogen bonds with amino acid residues in the active site of a target protein, thereby contributing significantly to the stability of the ligand-receptor complex. The ease of its synthesis and its contribution to the conformational-activity relationship make it a valuable tool in drug design. nih.gov
In the context of antibody-drug conjugates, hydrazone linkers are known for their susceptibility to cleavage in acidic environments, such as those found in endosomes and lysosomes, which can be exploited for targeted drug release. researchgate.netgoogle.comnih.govresearchgate.net However, the stability of the hydrazone bond is also a critical factor, as premature cleavage can lead to off-target toxicity. nih.gov The design of the hydrazone linker, including the nature of the atoms involved, can influence its stability and cleavage characteristics. google.com
Elucidation of Key Pharmacophoric Features
Identifying the essential structural elements and understanding the preferred spatial arrangement of a molecule are fundamental to elucidating its pharmacophore—the three-dimensional arrangement of features necessary for biological activity.
Identification of Critical Structural Elements for Modulating Molecular Activity
A pharmacophore model for a class of compounds outlines the crucial chemical features that are essential for their biological activity. dergipark.org.trunina.itbabrone.edu.in For this compound derivatives, several structural elements have been identified as critical for modulating their molecular activity.
Based on the available data, a potential pharmacophore model for these compounds as cholinesterase inhibitors would include:
A hydrogen bond donor: The N-H group of the hydrazone moiety.
Two hydrogen bond acceptors: The carbonyl oxygen of the benzamide and the imine nitrogen of the hydrazone.
Two aromatic rings: The 4-chlorophenyl ring and the substituted phenyl ring, which engage in hydrophobic and potentially π-π stacking interactions with the target. nih.gov
The study by Iqbal et al. underscores the importance of the substituted phenyl ring of the hydrazone. rsc.orgnih.govresearchgate.netrsc.org The presence and nature of substituents on this ring directly impact the potency of the compounds. For instance, the hydroxyl group at the para position of this ring in one of the derivatives was found to be a key feature for high inhibitory activity against both AChE and BChE. rsc.orgnih.govresearchgate.net This suggests that this region of the molecule is intimately involved in the binding process, likely forming crucial interactions within the enzyme's active site.
Analysis of Conformational Preferences and their Relationship to Biological Interaction
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The flexibility of the this compound scaffold allows it to adopt various spatial arrangements, and understanding which of these conformers is the bioactive one is essential for rational drug design.
N-acylhydrazone derivatives are known to exist as a mixture of conformational isomers due to restricted rotation around the amide (CO-NH) and imine (C=N) bonds. utar.edu.my The planarity or non-planarity of the molecule, dictated by the dihedral angles between the different structural components, can significantly influence its ability to fit into the binding site of a biological target.
Chemical Reactivity and Derivatization Pathways of 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide
Reactivity of the Hydrazinecarbonyl Moiety
The hydrazinecarbonyl group, an amide derivative of hydrazine (B178648), is the key locus of reactivity in the 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide molecule. Its chemical properties are a composite of both the amide and hydrazine functionalities, leading to a unique reactivity profile that is widely exploited in synthetic organic chemistry.
The terminal nitrogen atom of the hydrazine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with a variety of electrophilic species. The nucleophilicity of this primary amine group is fundamental to its role in forming new carbon-nitrogen bonds, which is the initial step in many of its derivatization pathways. In synthetic transformations, this nucleophilic site can participate in reactions such as acylation, alkylation, and, most significantly, condensation with carbonyl compounds.
A hallmark reaction of hydrazides, including this compound, is their condensation with aldehydes and ketones. This reaction is a straightforward and high-yielding method for forming hydrazone derivatives. The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step, to yield a stable C=N double bond characteristic of a hydrazone. Typically, the reaction is carried out in a suitable solvent like ethanol (B145695) and is often catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration process.
The versatility of this reaction allows for the synthesis of a large library of hydrazone derivatives by varying the structure of the aldehyde or ketone reactant. These hydrazones are not merely stable products but are crucial intermediates for further synthetic elaborations, particularly in the construction of heterocyclic rings.
Table 1: Representative Carbonyl Compounds for Hydrazone Synthesis This table is based on common condensation reactions described for hydrazides.
| Carbonyl Compound Class | Example | Resulting Hydrazone Moiety |
| Aromatic Aldehydes | Benzaldehyde | N'-benzylidenehydrazinecarbonyl |
| Substituted Benzaldehydes | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)hydrazinecarbonyl |
| Heterocyclic Aldehydes | 2-Furaldehyde | N'-(furan-2-ylmethylene)hydrazinecarbonyl |
| Aromatic Ketones | Acetophenone | N'-(1-phenylethylidene)hydrazinecarbonyl |
Formation of Diverse Ring Systems and Heterocycles from Hydrazone Derivatives
The hydrazone derivatives of this compound are valuable precursors for synthesizing a wide array of heterocyclic compounds. The imine and amide functionalities within the hydrazone structure are perfectly positioned to undergo intramolecular cyclization reactions upon treatment with appropriate reagents.
One of the most important transformations of acylhydrazones (the class of hydrazones derived from hydrazides) is their oxidative cyclization to form 1,3,4-oxadiazoles. This class of heterocycles is of significant interest in medicinal and materials chemistry. The conversion of a hydrazone derived from this compound into a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) can be achieved using various dehydrating or cyclizing agents.
Commonly employed reagents for this cyclodehydration include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂). For instance, heating the precursor hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a standard method for obtaining the 2,5-disubstituted 1,3,4-oxadiazole ring system. Another established method involves the oxidative cyclization of hydrazones using reagents like bromine in acetic acid.
Table 2: General Transformation of Hydrazone to 1,3,4-Oxadiazole
| Starting Material | Reagent | Product Heterocycle |
| Hydrazone Derivative | Phosphorus Oxychloride (POCl₃) | 1,3,4-Oxadiazole |
| Hydrazone Derivative | Acetic Anhydride | 1,3,4-Oxadiazole |
| Hydrazone Derivative | Bromine in Acetic Acid | 1,3,4-Oxadiazole |
Mechanistic Insights into the Formation of Complex Chemical Entities
The formation of complex molecules, such as the 1,3,4-oxadiazoles, from this compound proceeds through a well-understood sequence of reaction mechanisms.
The initial step is the acid-catalyzed formation of the hydrazone. The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety. A series of proton transfers then occurs, leading to the formation of a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule generates the stable hydrazone product with its characteristic C=N bond.
The mechanism for the subsequent cyclization of the hydrazone to a 1,3,4-oxadiazole depends on the reagent used. When a dehydrating agent like phosphorus oxychloride is employed, the reaction is believed to proceed through the enol form of the hydrazone's amide group. The oxygen of the enol is activated by the reagent, making it a good leaving group. This is followed by an intramolecular nucleophilic attack from the nitrogen of the imine bond onto the activated carbon. The final step involves the elimination of the activating group and a proton to regenerate the aromaticity of the heterocyclic ring, yielding the stable 1,3,4-oxadiazole.
Advanced Research Directions and Future Perspectives in the Study of 4 Chloro N 2 Hydrazinecarbonyl Phenyl Benzamide
Potential as a Scaffold for Rational Ligand Design
The structure of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide presents a promising scaffold for the rational design of ligands targeting a variety of biological macromolecules. The benzamide (B126) substructure is a well-established pharmacophore found in a wide array of biologically active compounds, known to participate in crucial binding interactions with proteins. walshmedicalmedia.comresearchgate.netnih.gov The strategic placement of a chlorine atom on the benzoyl ring can influence the compound's electronic properties and metabolic stability, and can also engage in specific halogen bonding interactions with protein residues, thereby enhancing binding affinity and selectivity.
The hydrazinecarbonyl group is another key feature, offering a rich source of hydrogen bond donors and acceptors, which are critical for molecular recognition at the active sites of enzymes and receptors. rjptonline.org This functional group can be readily modified to introduce further diversity, allowing for the fine-tuning of a ligand's properties. For instance, condensation of the hydrazinecarbonyl moiety with various aldehydes and ketones can generate a library of hydrazone derivatives, each with a unique steric and electronic profile. nih.govresearchgate.net This modularity is a significant advantage in rational ligand design, enabling a systematic exploration of the chemical space around a biological target.
Computational modeling and molecular docking studies on analogous structures have demonstrated the importance of the amide linkage and substituted aromatic rings in establishing specific interactions with amino acid residues within a binding pocket. nih.govnih.gov These computational approaches can be effectively applied to this compound to predict its binding modes to various targets and to guide the design of new derivatives with improved potency and selectivity.
| Structural Feature | Potential Role in Ligand Design |
|---|---|
| 4-chlorobenzamide moiety | Provides a rigid core for the scaffold, potential for halogen bonding, and a site for further substitution to modulate activity. |
| Amide linker | Acts as a hydrogen bond donor and acceptor, contributing to binding affinity and providing conformational flexibility. |
| Phenyl ring | Offers a platform for hydrophobic interactions and can be substituted to alter electronic properties and steric bulk. |
| Hydrazinecarbonyl group | Serves as a key hydrogen bonding motif and a versatile handle for chemical modification and the introduction of diverse functional groups. |
Applications in the Development of Targeted Molecular Probes
The inherent reactivity and functionality of this compound make it an attractive candidate for the development of targeted molecular probes. Such probes are invaluable tools in chemical biology for the identification and characterization of biological targets, the visualization of cellular processes, and the validation of drug-target engagement.
The hydrazinecarbonyl group can be exploited for the covalent attachment of reporter molecules, such as fluorophores, biotin, or radioactive isotopes. This would allow for the visualization and tracking of the molecule's distribution and interaction within a biological system. For example, by conjugating a fluorescent dye to the hydrazinecarbonyl moiety, it may be possible to create a probe to study the localization of its binding partners within cells using fluorescence microscopy.
Furthermore, the benzamide portion of the molecule could be designed to selectively bind to a specific protein of interest. By combining this targeting element with a reactive group, a photoaffinity label could be generated. Upon photoactivation, such a probe would form a covalent bond with its target protein, enabling its identification and subsequent characterization. The synthesis of related benzamide derivatives has been explored for their inhibitory activities against various enzymes, suggesting that this scaffold can be adapted for target-specific interactions. nih.gov
| Modification | Purpose | Example Application |
|---|---|---|
| Attachment of a fluorophore | To enable fluorescent detection | Imaging the subcellular localization of the target protein |
| Incorporation of a photo-reactive group | To create a photoaffinity label for covalent target modification | Identifying the direct binding partners of the compound |
| Conjugation to biotin | To facilitate affinity purification | Isolating the target protein from a complex mixture |
Contribution to the Discovery of Novel Chemical Entities with Modulated Biological Interactions
The scaffold of this compound is a fertile starting point for the generation of novel chemical entities with modulated biological interactions. Through combinatorial chemistry approaches, a large library of derivatives can be synthesized by modifying various parts of the molecule. researchgate.net For instance, different substituents can be introduced onto the two phenyl rings to explore structure-activity relationships (SAR). The synthesis of various N-substituted benzamide derivatives has been shown to be a successful strategy for discovering compounds with antitumor activities. researchgate.net
The hydrazinecarbonyl group is particularly amenable to chemical elaboration. As mentioned, it can be readily converted into a wide range of hydrazones with diverse substituents. This approach has been successfully employed in the discovery of compounds with a variety of biological activities, including antidiabetic and anticancer properties. researchgate.netnih.gov The resulting derivatives can then be screened against a panel of biological targets to identify new lead compounds for drug discovery programs.
Moreover, the core structure of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. nih.gov The amide and hydrazinecarbonyl functionalities can participate in cyclization reactions to form various five- and six-membered rings, which are prevalent in many approved drugs. This would significantly expand the chemical diversity accessible from this starting material, increasing the probability of discovering novel chemical entities with unique biological profiles. The synthesis of hydrazide-hydrazone compounds and their evaluation against various enzymes has demonstrated the potential of this chemical class in drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide, and how can purity be validated?
- Methodology : The compound is synthesized via condensation of substituted benzoyl chloride with hydrazide derivatives. A typical procedure involves refluxing equimolar quantities (0.5 mmol each) in chloroform for 8 hours, followed by solvent evaporation and recrystallization from ethanol .
- Purity Validation : Use IR spectroscopy to confirm functional groups (e.g., N-H stretches at 3310–3389 cm⁻¹, C=O stretches at 1660–1697 cm⁻¹) and to verify aromatic proton integration and hydrazine-related peaks (δ 9.66–10.90 ppm). Elemental analysis (C, H, N) should match calculated values within ±0.5% .
Q. What solvents and conditions are recommended for handling this compound due to its hygroscopicity?
- Methodology : The compound is typically a solid (m.p. 277–279°C) . Store under inert atmosphere (N or Ar) at 4°C in desiccators with silica gel. For solubility, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for biological assays, while chloroform or ethanol is suitable for synthetic work .
Q. How can researchers resolve discrepancies in reported yields for analogous carbohydrazide derivatives?
- Methodology : Variations in yields (e.g., 60% vs. 84% for derivatives in and ) may arise from substituent electronic effects or reaction kinetics. Reproduce conditions precisely, monitor reaction progress via TLC, and optimize stoichiometry. Cross-validate with HPLC or mass spectrometry to identify byproducts .
Advanced Research Questions
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in anticancer applications?
- Methodology : Synthesize analogs with modifications to the hydrazinecarbonyl group or chloro substituent. Test cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC values; for example, derivatives with 4-methoxybenzoyl groups (3d, IC = 12 µM) show enhanced activity over nitro-substituted analogs (3g, IC = 28 µM) due to electron-donating effects . Pair results with molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerases .
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodology : Perform density functional theory (DFT) calculations (Gaussian 09) to map electrostatic potentials and identify nucleophilic/electrophilic regions. Use molecular dynamics simulations (GROMACS) to study stability in binding pockets. For example, the hydrazinecarbonyl moiety may form hydrogen bonds with kinase active sites, as seen in selective NaV1.1 inhibitors .
Q. What mechanisms underlie conflicting bioactivity data in different cell lines?
- Methodology : Contradictions may arise from cell-specific uptake or metabolic degradation. Conduct comparative studies with fluorescence-tagged analogs to track cellular internalization (confocal microscopy). Measure metabolic stability via liver microsome assays and correlate with cytochrome P450 isoform expression profiles .
Q. How can researchers address poor aqueous solubility for in vivo studies?
- Methodology : Formulate as nanoparticles using solvent evaporation or ionic gelation. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV-Vis). For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability of similar benzamide derivatives by 3-fold in murine models .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in anticancer assays?
- Methodology : Fit data to a sigmoidal curve (GraphPad Prism) using the Hill equation to calculate IC. Apply ANOVA with post-hoc Tukey tests to compare group means. Report confidence intervals (95%) and validate reproducibility across ≥3 independent experiments .
Q. How should researchers interpret inconsistent spectral data (e.g., IR/NMR) between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
